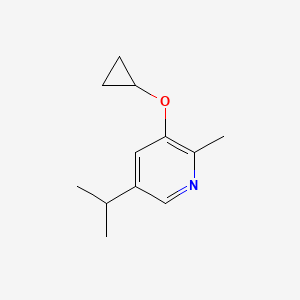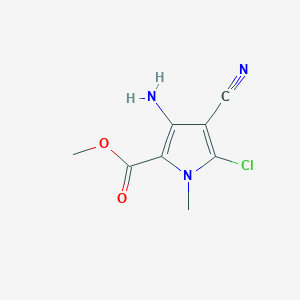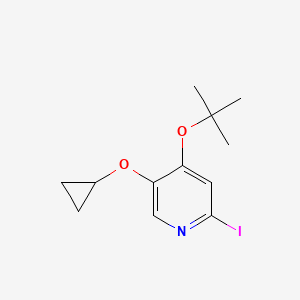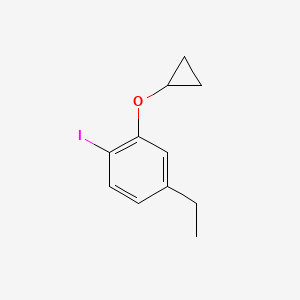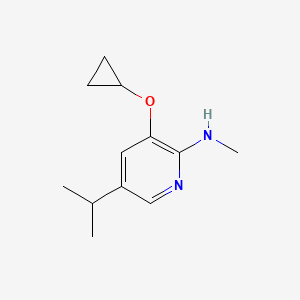
2-(Aminomethyl)-6-(methylamino)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-6-(methylamino)phenol is an organic compound with the molecular formula C8H12N2O It is a derivative of phenol, featuring both aminomethyl and methylamino functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-6-(methylamino)phenol can be achieved through several methods. One common approach involves the reaction of 2,6-dihydroxybenzaldehyde with methylamine and formaldehyde under controlled conditions. The reaction typically proceeds through a Mannich reaction, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethyl)-6-(methylamino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium dichromate (Na2Cr2O7) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: The major product is typically a quinone derivative.
Reduction: The major product is a hydroquinone derivative.
Substitution: Products vary depending on the substituent introduced, such as brominated or nitrated derivatives.
Applications De Recherche Scientifique
2-(Aminomethyl)-6-(methylamino)phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound has been studied for its potential as a quorum sensing inhibitor, particularly in controlling biofilm formation and virulence in bacteria like Staphylococcus aureus and Pseudomonas aeruginosa
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)-6-(methylamino)phenol involves its interaction with molecular targets such as quorum sensing regulators in bacteria. By inhibiting these regulators, the compound can reduce the expression of virulence factors and biofilm formation, thereby mitigating bacterial infections .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Methylamino)phenol: A related compound with similar functional groups but lacking the aminomethyl group.
4-(Aminomethyl)phenol: Another similar compound with the aminomethyl group positioned differently on the phenol ring.
Uniqueness
2-(Aminomethyl)-6-(methylamino)phenol is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. Its dual functional groups allow for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.
Propriétés
Formule moléculaire |
C8H12N2O |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
2-(aminomethyl)-6-(methylamino)phenol |
InChI |
InChI=1S/C8H12N2O/c1-10-7-4-2-3-6(5-9)8(7)11/h2-4,10-11H,5,9H2,1H3 |
Clé InChI |
OEZAUJASEHGTLU-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC=CC(=C1O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




